4-Amino-5-chloro-8-methyl-2-propylquinoline
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Overview
Description
4-Amino-5-chloro-8-methyl-2-propylquinoline is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-8-methyl-2-propylquinoline typically involves the reaction of appropriate quinoline derivatives with chlorinating agents and amination reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-8-methyl-2-propylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Amino-5-chloro-8-methyl-2-propylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-8-methyl-2-propylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: A simpler derivative with similar biological activities.
5-Chloroquinoline: Lacks the amino group but shares the chloro substituent.
8-Methylquinoline: Similar structure but without the amino and chloro groups.
Uniqueness
4-Amino-5-chloro-8-methyl-2-propylquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
1189105-54-1 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
5-chloro-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-7-11(15)12-10(14)6-5-8(2)13(12)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
YJHPWHMNYIJORU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)N)Cl)C |
Origin of Product |
United States |
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